1-(1-(5-Methoxy-2,2-dimethyl-2H-chromen-6-yl)ethyl)-1H-imidazo[4,5-b]pyridine
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Overview
Description
103D5R is a novel selective inhibitor of hif-1α, markedly decreasing hif-1α protein levels induced by hypoxia or cobaltous ions in a dose- and time-dependent manner
Scientific Research Applications
Antituberculotic Activity
Research on derivatives of 1H-imidazo[4,5-b]pyridine has shown potential in antituberculotic activity. Compounds like 1-Methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid and its derivatives have been synthesized and tested for their efficacy against tuberculosis (Bukowski & Janowiec, 1996).
Herbicide Analysis
These compounds also play a role in the development of efficient gas chromatographic methods for the determination of imidazolinone herbicides in various matrices such as water, soybean, and soil (Anisuzzaman et al., 2000).
Synthetic Chemistry
The synthesis of complex molecules, including 1,2-dimethyl-5-phenyl-1H-imidazo[4,5-b]pyridin-7-ol, demonstrates the importance of these compounds in synthetic chemistry. These syntheses involve a series of ring-chain tautomerizations and rearrangements, showcasing the compound's versatility (Lis et al., 1990).
Antioxidant and Antitumor Activities
Compounds derived from cyanoacetamide and imidazo[4,5-b]pyridine have shown promising antioxidant and antitumor activities. These activities highlight the potential of these compounds in medicinal chemistry and drug development (Bialy & Gouda, 2011).
Receptor Imaging
Radio-labelled derivatives of imidazo[4,5-b]pyridine, such as [11C]L-159,884, are used in angiotensin II, AT1 receptor imaging. This application is significant in medical diagnostics and research (Hamill et al., 1996).
Benzodiazepine Receptor Affinity
Research into imidazo[1,2-a]pyridines has revealed their affinity for benzodiazepine receptors. This property could be exploited in the development of new pharmaceuticals targeting these receptors (Schmitt et al., 1997).
Antiulcer Agents
Imidazo[1,2-a]pyridines have been synthesized as potential antiulcer agents. Their synthesis and evaluation underscore the role of these compounds in the search for new treatments for gastrointestinal disorders (Starrett et al., 1989).
properties
CAS RN |
773852-25-8 |
---|---|
Product Name |
1-(1-(5-Methoxy-2,2-dimethyl-2H-chromen-6-yl)ethyl)-1H-imidazo[4,5-b]pyridine |
Molecular Formula |
C20H21N3O2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-[1-(5-methoxy-2,2-dimethylchromen-6-yl)ethyl]imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C20H21N3O2/c1-13(23-12-22-19-16(23)6-5-11-21-19)14-7-8-17-15(18(14)24-4)9-10-20(2,3)25-17/h5-13H,1-4H3 |
InChI Key |
MCVWPJZBARCDLJ-UHFFFAOYSA-N |
SMILES |
CC(C1=C(C2=C(C=C1)OC(C=C2)(C)C)OC)N3C=NC4=C3C=CC=N4 |
Canonical SMILES |
CC(C1=C(C2=C(C=C1)OC(C=C2)(C)C)OC)N3C=NC4=C3C=CC=N4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
103D5R; 103 103 5; 103-103-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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